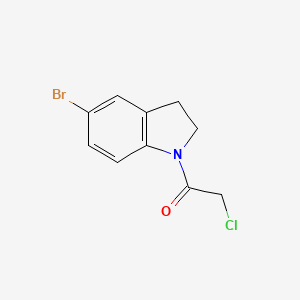![molecular formula C13H23NO B7536172 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7536172.png)
1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone, also known as CHP, is a psychoactive compound that belongs to the family of designer drugs. It is a synthetic analog of ketamine and has been used for recreational purposes. However, CHP has also shown potential in scientific research as it exhibits unique pharmacological properties. In
Mechanism of Action
1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone acts as a non-competitive antagonist of the NMDA receptor. It binds to a specific site on the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in a decrease in NMDA receptor activity and a reduction in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone has been shown to induce a dissociative state in animals, similar to that of ketamine. It also exhibits analgesic and anesthetic properties. 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone has been shown to increase brain-derived neurotrophic factor (BDNF) levels in the hippocampus, which is a region of the brain associated with learning and memory. This suggests that 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone may have potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various physiological and pathological conditions. However, one limitation of using 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone is its potential toxicity. 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone has been shown to induce neurotoxicity in animal models, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone in scientific research. One area of interest is the potential therapeutic applications of 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone in the treatment of neurological disorders such as depression and anxiety. Another area of interest is the development of new analogs of 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone with improved selectivity and reduced toxicity. Additionally, further studies are needed to explore the long-term effects of 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone on the brain and its potential for abuse.
In conclusion, 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone is a psychoactive compound with potential applications in scientific research. Its selectivity for the NMDA receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, its potential toxicity and abuse potential should be taken into consideration when using 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone in lab experiments. Further research is needed to fully understand the potential therapeutic applications of 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone and its long-term effects on the brain.
Synthesis Methods
The synthesis of 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone involves the reaction of cyclohexylmethylamine with ethyl pyruvate in the presence of sodium ethoxide. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
Scientific Research Applications
1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone has been used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone has been shown to selectively bind to the NMDA receptor and modulate its activity. This makes 1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions.
properties
IUPAC Name |
1-[2-(cyclohexylmethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-11(15)14-9-5-8-13(14)10-12-6-3-2-4-7-12/h12-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHSEHCHZFGZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7536089.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7536100.png)
![N-[1-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B7536104.png)
![N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide](/img/structure/B7536112.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7536118.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7536124.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7536130.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7536138.png)

![4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7536171.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7536183.png)
![4-(dimethylamino)-3-fluoro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]benzamide](/img/structure/B7536187.png)
![2-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7536197.png)
![N-[1-(2,2-difluoroethyl)piperidin-4-yl]-4-ethylsulfonylbenzamide](/img/structure/B7536199.png)